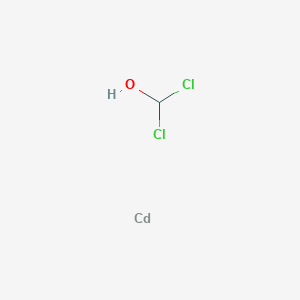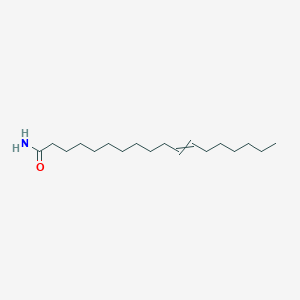![molecular formula C5H12N4O4 B14302410 N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide CAS No. 112362-98-8](/img/structure/B14302410.png)
N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide is a complex organic compound that belongs to the class of nitroamines. This compound is characterized by the presence of both nitro and amine functional groups, which contribute to its unique chemical properties and reactivity. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide typically involves multi-step organic reactions. One common method includes the nitration of an appropriate amine precursor. The reaction conditions often require the use of strong acids like nitric acid and sulfuric acid to introduce the nitro group into the molecule. The process may involve the following steps:
Alkylation: The addition of methyl groups to the nitrogen atoms using methylating agents such as methyl iodide.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and alkylation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitrate compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitrate derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted nitramides or amines.
Scientific Research Applications
N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying nitroamine chemistry.
Biology: Investigating its effects on biological systems and its potential as a biochemical probe.
Medicine: Exploring its potential as a therapeutic agent or as a precursor for drug development.
Industry: Used in the production of specialized chemicals and materials, including explosives and propellants.
Mechanism of Action
The mechanism of action of N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide involves its interaction with molecular targets through its nitro and amine functional groups. These interactions can lead to various biochemical and chemical effects, including:
Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the molecule.
Amine Group: Can form hydrogen bonds and participate in nucleophilic reactions.
Pathways: The compound may interact with enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
N-methyl-3-nitroaniline: Similar structure but lacks the additional nitro group.
N,N-bis[3-(methylamino)propyl]methylamine: Contains multiple amine groups but no nitro groups.
3-methyl-3’-nitro-4,N,N-dimethylaminoazobenzene: Contains both nitro and amine groups but has a different overall structure.
Uniqueness
N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide is unique due to the presence of both nitro and amine groups in a specific arrangement, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
112362-98-8 |
|---|---|
Molecular Formula |
C5H12N4O4 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
N-methyl-N-[3-[methyl(nitro)amino]propyl]nitramide |
InChI |
InChI=1S/C5H12N4O4/c1-6(8(10)11)4-3-5-7(2)9(12)13/h3-5H2,1-2H3 |
InChI Key |
DACYZPDCBDFPTL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN(C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


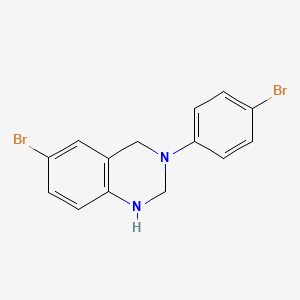
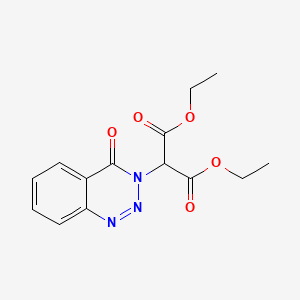

![1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane](/img/structure/B14302353.png)
![1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine](/img/structure/B14302356.png)

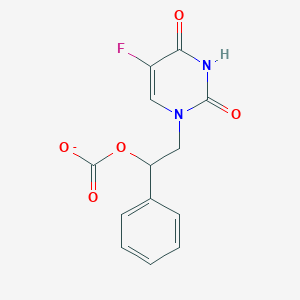

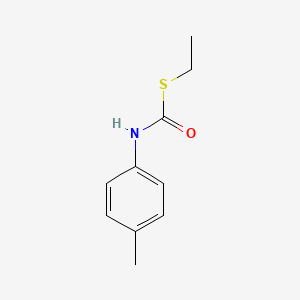
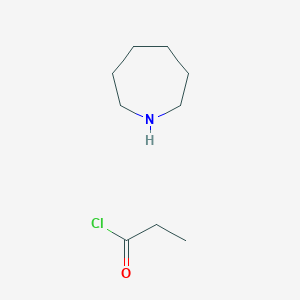
![2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide](/img/structure/B14302400.png)

